molecular formula C25H31N7O2 B10814847 (8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-[3-(4-methylpiperazino)propyl]amine

(8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-[3-(4-methylpiperazino)propyl]amine

Cat. No.: B10814847
M. Wt: 461.6 g/mol
InChI Key: YWIIUUPOHMNMPC-UHFFFAOYSA-N
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Description

(8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-[3-(4-methylpiperazino)propyl]amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique triazoloquinazoline core, which is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-[3-(4-methylpiperazino)propyl]amine typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. This can be achieved through the reaction of 2-aminobenzonitrile with hydrazine derivatives under acidic conditions.

    Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Phenyl Group: The phenyl group is typically introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of the Piperazine Moiety: The final step involves the reaction of the intermediate with 4-methylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazoloquinazoline core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazoloquinazoline derivatives.

    Substitution: Various substituted triazoloquinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, (8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-[3-(4-methylpiperazino)propyl]amine has shown promise in preliminary studies as an anticancer agent. It has been found to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its

Properties

IUPAC Name

8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N7O2/c1-30-12-14-31(15-13-30)11-7-10-26-25-27-20-17-22(34-3)21(33-2)16-19(20)24-28-23(29-32(24)25)18-8-5-4-6-9-18/h4-6,8-9,16-17H,7,10-15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIIUUPOHMNMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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